4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine
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Overview
Description
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound with a bicyclic structure consisting of a fused pyrazole and pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods exist for synthesizing 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine. One common approach involves reacting 3-amino-5-picoline with triethylorthoformate and ammonia in the presence of a trifluoroacetic acid catalyst. The resulting intermediate is then treated with hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles .
Scientific Research Applications
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Employed in the study of biological processes and as a probe in fluorescence studies.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine acts as a selective inhibitor of protein phosphatase 2A (PP2A). PP2A is a ubiquitous serine/threonine phosphatase that regulates various cellular signaling pathways, including cell cycle control, DNA damage response, apoptosis, and cellular metabolism. By inhibiting PP2A, the compound can modulate these pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Uniqueness
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine is unique due to its specific inhibition of PP2A, which distinguishes it from other similar compounds. Its bicyclic structure and the presence of an amine group at the second position contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-6-3-5-4-8-1-2-10(5)9-6/h3,8H,1-2,4H2,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWHPJRBDUNTFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)N)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785544-01-5 |
Source
|
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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